molecular formula C22H21N3O B11493957 N-[3-(9H-carbazol-9-yl)propyl]-N'-phenylurea

N-[3-(9H-carbazol-9-yl)propyl]-N'-phenylurea

Cat. No.: B11493957
M. Wt: 343.4 g/mol
InChI Key: KJKQEYHPGIYMMY-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea is an organic compound that features a carbazole moiety linked to a phenylurea group through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea typically involves the reaction of 9H-carbazole with 3-bromopropylamine to form 3-(9H-carbazol-9-yl)propylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process.

Industrial Production Methods: On an industrial scale, the production of N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenylurea or carbazole moieties are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the phenylurea group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

    N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N’-phenylurea: Similar structure with a hydroxyl group on the propyl chain.

    N-(3-(9H-carbazol-9-yl)propyl)-N’-methylurea: Similar structure with a methyl group replacing the phenyl group.

Uniqueness: N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea is unique due to the specific combination of the carbazole and phenylurea moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

1-(3-carbazol-9-ylpropyl)-3-phenylurea

InChI

InChI=1S/C22H21N3O/c26-22(24-17-9-2-1-3-10-17)23-15-8-16-25-20-13-6-4-11-18(20)19-12-5-7-14-21(19)25/h1-7,9-14H,8,15-16H2,(H2,23,24,26)

InChI Key

KJKQEYHPGIYMMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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